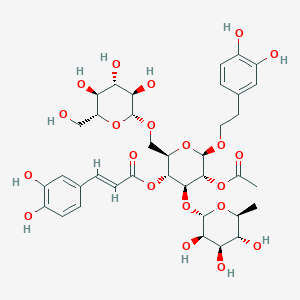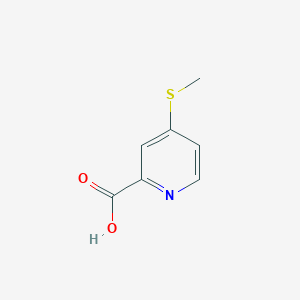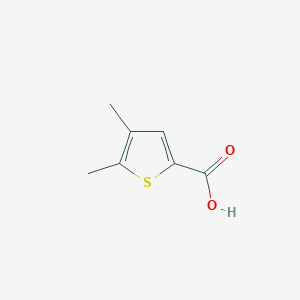![molecular formula C16H10Cl2N2S2 B183411 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine CAS No. 5359-45-5](/img/structure/B183411.png)
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This pyridazine derivative has been found to exhibit promising anticancer activity, making it a subject of extensive research in recent years.
作用机制
The exact mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is not fully understood. However, it is believed that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events that ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has also been found to exhibit anti-inflammatory and antioxidant effects. These effects are believed to be due to the ability of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine. One possible direction is to investigate the use of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine and identify potential targets for cancer therapy.
合成方法
The synthesis of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzenethiol in the presence of a base. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been extensively studied for its potential anticancer properties. In vitro studies have shown that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
5359-45-5 |
|---|---|
分子式 |
C16H10Cl2N2S2 |
分子量 |
365.3 g/mol |
IUPAC 名称 |
3,6-bis[(4-chlorophenyl)sulfanyl]pyridazine |
InChI |
InChI=1S/C16H10Cl2N2S2/c17-11-1-5-13(6-2-11)21-15-9-10-16(20-19-15)22-14-7-3-12(18)4-8-14/h1-10H |
InChI 键 |
RWLDZUYQUAMWJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




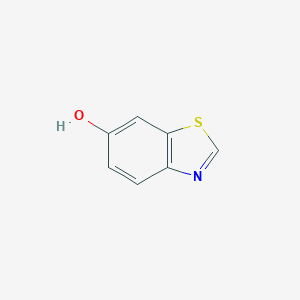
![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
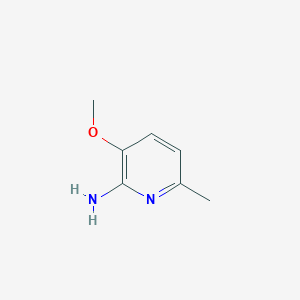
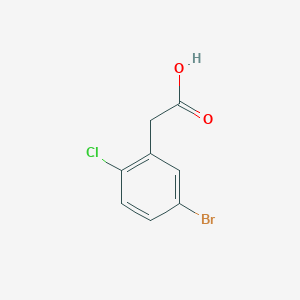
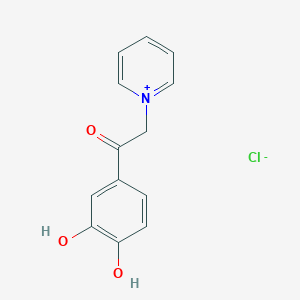

![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
